Onitisin
Description
Onitisin, chemically identified as (S)-4-Hydroxypterosin A (CAS No. 53823-03-3), is a naturally occurring pterosin derivative with the molecular formula C₁₅H₂₀O₄ and a molecular weight of 264.32 g/mol . It crystallizes as needles in methanol, with a melting point of 184°C and a specific optical rotation of [α]D = −31.16° (c = 1, MeOH) . Pharmacologically, this compound exhibits ileal smooth muscle relaxant activity in guinea pig (gpg) models, making it a compound of interest for gastrointestinal research .
Natural Sources:
this compound is isolated from ferns such as Jin Fen Jue (Onychium siliculosum) and Wan Jue (Dennstaedtia scabra [Syn. Dicksonia scabra]) . These plants are traditionally used in herbal medicine, particularly in East Asia, for their anti-inflammatory and antispasmodic properties.
Properties
Molecular Formula |
C15H20O4 |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(2S)-4-hydroxy-6-(2-hydroxyethyl)-2-(hydroxymethyl)-2,5,7-trimethyl-3H-inden-1-one |
InChI |
InChI=1S/C15H20O4/c1-8-10(4-5-16)9(2)13(18)11-6-15(3,7-17)14(19)12(8)11/h16-18H,4-7H2,1-3H3/t15-/m0/s1 |
InChI Key |
DKTHZTCRZGYKCV-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1C(=O)[C@](C2)(C)CO)O)C)CCO |
Canonical SMILES |
CC1=C(C(=C(C2=C1C(=O)C(C2)(C)CO)O)C)CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Onitisin involves a series of chemical reactions, including esterification and ketone synthesis . The synthetic route typically starts with the selection of appropriate raw materials, followed by a series of reaction steps to obtain the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound is generally achieved through chemical synthesis. The process involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound. The use of advanced techniques such as chromatography and crystallization helps in the purification and isolation of this compound .
Chemical Reactions Analysis
Types of Reactions: Onitisin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic derivatives, while reduction can produce various alcohols and hydrocarbons .
Scientific Research Applications
Onitisin has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying phenolic pterosins.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of gastrointestinal disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of Onitisin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit the contraction of isolated guinea-pig ileum by interacting with serotonin receptors (5-HT receptors) . This interaction leads to the modulation of neurotransmitter release and smooth muscle relaxation. The exact molecular pathways involved in these effects are still under investigation .
Comparison with Similar Compounds
Onitisin belongs to the pterosin class, a group of sesquiterpenoids characterized by a bicyclic skeleton. Below is a systematic comparison with structurally and functionally related compounds:
Structural Analogues
Key Observations :
- This compound vs. Pterosin A : The 4-hydroxyl group in this compound is critical for its smooth muscle relaxant activity, contrasting with Pterosin A’s lack of this moiety and its reported anticancer effects .
- This compound vs. This compound 2'-O-glucoside : Glycosylation increases molecular weight and likely improves aqueous solubility but may reduce membrane permeability due to the added glucosyl group .
Functional Analogues
Compounds with similar ileal relaxant properties include:
- Coumarins (e.g., Scopoletin): These act via calcium channel blockade but lack the bicyclic sesquiterpenoid structure of this compound .
- Flavonoids (e.g., Quercetin): Share spasmolytic effects but operate through antioxidant pathways rather than direct receptor interactions .
Mechanistic Differences: this compound’s activity is hypothesized to involve modulation of muscarinic receptors or intracellular calcium flux, distinct from the antioxidant mechanisms of flavonoids .
Pharmacokinetic and Bioavailability Considerations
- Lipophilicity : this compound’s logP (estimated ~2.1) is higher than its glucosylated derivative (logP ~0.5), suggesting better intestinal absorption for the parent compound .
- Metabolic Stability : Pterosin derivatives are prone to phase II metabolism (e.g., glucuronidation), which may limit systemic exposure compared to synthetic spasmolytics like Dicyclomine .
Biological Activity
Onitisin is a natural phenolic pterosin compound isolated from the fern Onychium siliculosum. This compound has garnered attention in pharmacological studies due to its unique biological activities, particularly its effects on smooth muscle contraction and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical pathways, and comparative analysis with similar compounds.
Overview of this compound
- Chemical Structure : this compound contains multiple hydroxyl groups, which contribute to its reactivity and biological activity.
- Source : Isolated from Onychium siliculosum, it is categorized under phenolic compounds, known for their diverse biological properties.
This compound primarily acts as a competitive inhibitor of the enzyme 4-hydroxyphenyl-pyruvate dioxygenase (HPPD), which plays a critical role in the tyrosine catabolic pathway. By inhibiting this enzyme, this compound prevents the accumulation of toxic intermediates that can arise during the metabolism of tyrosine. This action is significant for maintaining cellular homeostasis and preventing associated pathologies.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Smooth Muscle Relaxation : Studies have shown that this compound effectively inhibits contractions in isolated guinea-pig ileum tissues, suggesting potential applications in treating gastrointestinal disorders.
- Anti-inflammatory Effects : Preliminary findings suggest that this compound may possess anti-inflammatory properties, which could be beneficial in managing conditions characterized by inflammation.
- Antimicrobial Properties : There is emerging evidence supporting the antimicrobial effects of this compound, making it a candidate for further exploration in infectious disease treatment.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with other phenolic compounds. The following table summarizes key characteristics and activities of this compound relative to similar compounds:
| Compound Name | Key Properties | Unique Features |
|---|---|---|
| This compound | Smooth muscle relaxant, anti-inflammatory, antimicrobial | Competitive inhibitor of HPPD |
| Berbamine | Antimicrobial, anti-inflammatory | Inhibits myeloma cell growth |
| Alismol | Reduces nitric oxide levels | Suppresses prostaglandin E2 expression |
| Isocyanate Derivatives | Reacts with nucleophiles | Forms amines and ureas through rearrangements |
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Smooth Muscle Contraction Study :
- A study conducted on isolated guinea-pig ileum demonstrated that this compound significantly inhibited muscle contractions induced by acetylcholine. This finding indicates its potential use in treating gastrointestinal motility disorders.
-
Anti-inflammatory Activity Assessment :
- Research investigating the anti-inflammatory effects of this compound revealed that it could reduce pro-inflammatory cytokine levels in vitro. This suggests a mechanism through which this compound may exert therapeutic effects in inflammatory diseases.
-
Antimicrobial Activity Evaluation :
- In vitro assays showed that this compound exhibited antimicrobial activity against various bacterial strains. Further studies are needed to elucidate its efficacy and mechanism against specific pathogens.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
